Ethyl propanedithioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

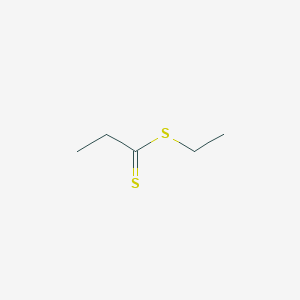

Ethyl propanedithioate: is a sulfur-containing compound that belongs to the dithiocarbamate family. It has the molecular formula C5H10S2 and is known for its versatile nature, making it a valuable reagent in organic synthesis . This compound is characterized by its unique structure, which includes a dithioester functional group.

Mécanisme D'action

- Ethyl propanedithioate (CTI-01) primarily targets two molecules:

- High mobility group protein B1 (HMGB1) : HMGB1 plays a role in inflammation and tissue damage. CTI-01 also inhibits its release .

- Diseases occurring in critical care settings, such as severe organ damage after cardiopulmonary bypass and post-operative ileus following abdominal surgery, are linked to over-expression of these cytokines .

Target of Action

Mode of Action

Result of Action

Analyse Biochimique

Biochemical Properties

It is known that similar compounds, such as ether lipids, have profound structural and functional implications . They have a role in facilitating membrane fusion processes and are important for the organization and stability of lipid raft microdomains .

Cellular Effects

Related compounds, such as alcohols, have been shown to affect cell growth and membrane fluidity . Ethyl pyruvate, a derivative of pyruvic acid, has been shown to improve survival and/or ameliorate organ dysfunction in various animal models .

Molecular Mechanism

It is known that ether lipids, which are structurally similar, can form non-lamellar inverted hexagonal structures in model membranes, suggesting a role in facilitating membrane fusion processes .

Temporal Effects in Laboratory Settings

The temporal effects of Ethyl propanedithioate in laboratory settings are not well-documented. It is known that the effects of similar compounds can change over time. For example, the effects of ether lipids on membrane fusion processes can vary over time .

Dosage Effects in Animal Models

Related compounds such as Ethyl pyruvate have been shown to improve survival and/or ameliorate organ dysfunction in various animal models .

Metabolic Pathways

It is known that similar compounds, such as ether lipids, are involved in various metabolic pathways .

Transport and Distribution

Studies on similar compounds, such as proppants, have shown that their distribution can be significantly affected by fluid dynamics and proppant properties .

Subcellular Localization

It is known that similar compounds, such as ether lipids, can have specific subcellular localizations that affect their activity or function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl propanedithioate can be synthesized through various methods. One common approach involves the reaction of propanedithioic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the esterification process.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve the use of sulfuric acid as a catalyst and are carried out in reactors designed to handle the exothermic nature of the reaction. The product is then purified through distillation to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl propanedithioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are often used.

Substitution: Nucleophiles like or can be used in substitution reactions.

Major Products Formed:

Oxidation: Disulfides, sulfoxides.

Reduction: Thiols.

Substitution: Various substituted dithioesters.

Applications De Recherche Scientifique

Ethyl propanedithioate has found applications in several scientific research fields:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: Research has shown that it exhibits promising biological activities, making it a candidate for further studies in drug development.

Medicine: Its potential biological activities suggest it could be explored for therapeutic applications.

Comparaison Avec Des Composés Similaires

- Methyl propanedithioate

- Propyl propanedithioate

- Butyl propanedithioate

Comparison: this compound is unique due to its specific ethyl group, which imparts distinct reactivity and properties compared to its analogs. For instance, the ethyl group can influence the compound’s solubility, boiling point, and reactivity in nucleophilic substitution reactions. This makes this compound particularly useful in applications where these properties are advantageous .

Propriétés

IUPAC Name |

ethyl propanedithioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S2/c1-3-5(6)7-4-2/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQPNJDXIICPAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=S)SCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2777123.png)

![9-[(furan-2-yl)methyl]-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2777131.png)

![5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2777133.png)

![6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2777134.png)

![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2777137.png)

![2-(3-chlorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2777138.png)

![2-(4-chlorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2777139.png)

![Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B2777144.png)